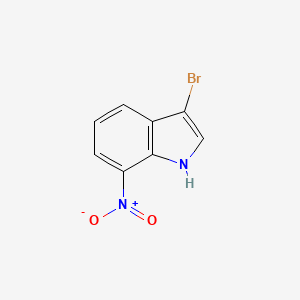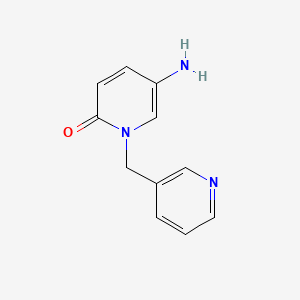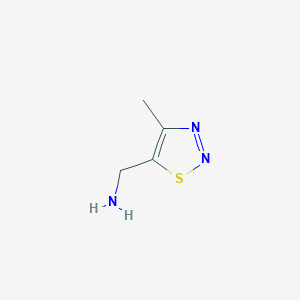
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine
描述
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is a chemical compound with the molecular formula C4H7N3S. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
作用机制
Target of Action
This compound is a relatively new entity and its specific biological targets are still under investigation .
Mode of Action
It is known that thiadiazole derivatives can interact with various biological targets, leading to a variety of potential effects .
Biochemical Pathways
It is known that thiadiazole derivatives can potentially affect a wide range of biochemical processes .
Pharmacokinetics
The compound’s molecular weight of 12919 suggests that it may have favorable absorption and distribution characteristics .
生化分析
Biochemical Properties
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair . This inhibition disrupts the replication process in both bacterial and cancer cells, making (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine a potential candidate for antimicrobial and anticancer therapies .
Cellular Effects
The effects of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine has been observed to induce apoptosis by activating the caspase pathway and downregulating anti-apoptotic genes . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
At the molecular level, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine exerts its effects through several mechanisms. It binds to the active site of DHFR, preventing the enzyme from catalyzing the reduction of dihydrofolate to tetrahydrofolate, a critical step in DNA synthesis . This binding interaction leads to enzyme inhibition, resulting in disrupted DNA replication and cell cycle arrest. Furthermore, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under extreme conditions such as high temperature or pH . Long-term studies have shown that (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and effectively inhibits target enzymes and pathways . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve significant therapeutic effects without causing toxicity .
Metabolic Pathways
(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine is involved in several metabolic pathways. It interacts with enzymes such as DHFR and other folate-dependent enzymes, affecting metabolic flux and metabolite levels . The compound can also influence the levels of key metabolites involved in nucleotide synthesis and energy production, further impacting cellular metabolism .
Transport and Distribution
Within cells and tissues, (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound tends to accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of (4-Methyl-1,2,3-thiadiazol-5-yl)methanamine is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria, through post-translational modifications and targeting signals . This localization is essential for its role in modulating cellular processes and pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methyl-1,2,3-thiadiazole with methanamine in the presence of a suitable catalyst . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 50-70°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to ensure consistent product quality .
化学反应分析
Types of Reactions
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .
科学研究应用
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemicals for industrial applications
相似化合物的比较
Similar Compounds
(4-Methyl-1,2,3-thiadiazol-5-yl)methanol: Similar in structure but with a hydroxyl group instead of a methanamine group.
(4-Methyl-1,2,3-thiadiazol-5-yl)methylamine hydrochloride: A hydrochloride salt form of the compound
Uniqueness
1-(4-methyl-1,2,3-thiadiazol-5-yl)methanamine is unique due to its specific functional group, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(4-methylthiadiazol-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S/c1-3-4(2-5)8-7-6-3/h2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKUAYFZVFKNIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592830 | |
| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790641-72-4 | |
| Record name | 1-(4-Methyl-1,2,3-thiadiazol-5-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60592830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
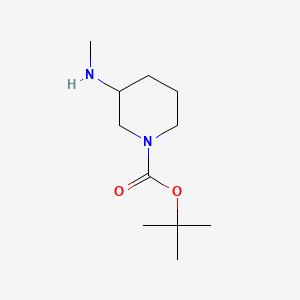
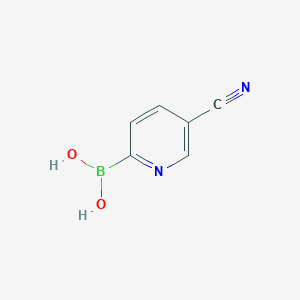
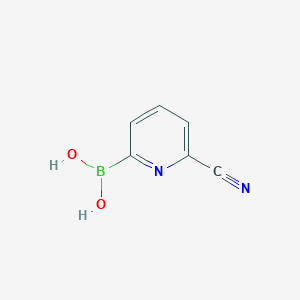


![Benzo[f]isoquinolin-4(3H)-one](/img/structure/B1287924.png)




